1-Diethylphosphoryl-4-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

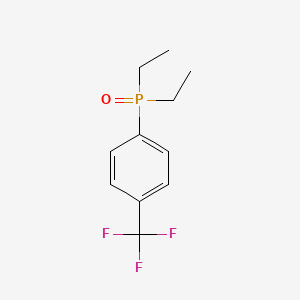

1-Diethylphosphoryl-4-(trifluoromethyl)benzene is a chemical compound known for its unique structure and potential applications in various fields of research. The compound consists of a benzene ring substituted with a diethylphosphoryl group and a trifluoromethyl group. Its molecular formula is C11H14F3OP, and it has a molecular weight of 250.2 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Diethylphosphoryl-4-(trifluoromethyl)benzene typically involves the introduction of the diethylphosphoryl and trifluoromethyl groups onto a benzene ring. One common method is the reaction of diethylphosphoryl chloride with 4-(trifluoromethyl)phenylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions: 1-Diethylphosphoryl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the diethylphosphoryl group to a phosphine group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of phosphine oxides.

Reduction: Formation of phosphines.

Substitution: Formation of substituted benzene derivatives.

Aplicaciones Científicas De Investigación

1-Diethylphosphoryl-4-(trifluoromethyl)benzene has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore.

Industry: Utilized in the development of advanced materials and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1-Diethylphosphoryl-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The diethylphosphoryl group can act as a ligand, coordinating with metal ions or interacting with enzymes. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .

Comparación Con Compuestos Similares

1-Diethylphosphoryl-4-methylbenzene: Similar structure but with a methyl group instead of a trifluoromethyl group.

1-Diethylphosphoryl-4-chlorobenzene: Contains a chlorine atom instead of a trifluoromethyl group.

1-Diethylphosphoryl-4-nitrobenzene: Features a nitro group instead of a trifluoromethyl group.

Uniqueness: 1-Diethylphosphoryl-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and industrial applications .

Actividad Biológica

1-Diethylphosphoryl-4-(trifluoromethyl)benzene (CAS No. 2375270-40-7) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group is known to influence the biological properties of compounds significantly, often enhancing their pharmacological profiles. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular structure of this compound includes a diethylphosphoryl group attached to a benzene ring that carries a trifluoromethyl substituent. This configuration is expected to impart distinct electronic characteristics, which can affect its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, primarily focusing on its potential as an inhibitor or modulator of various biological processes.

The mechanism of action for this compound involves its interaction with specific proteins or enzymes. The trifluoromethyl group can enhance lipophilicity, potentially allowing for better membrane permeability and interaction with hydrophobic pockets in proteins. Additionally, the phosphoryl moiety may facilitate interactions through hydrogen bonding or coordination with metal ions in enzymatic active sites.

Study 1: Antimicrobial Activity

A study assessed the antimicrobial properties of various phosphonates, including derivatives of this compound. Results indicated that compounds with similar structural motifs exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

| Compound | Test Organism | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| This compound | Pseudomonas aeruginosa | 18 |

Study 2: Enzyme Inhibition

Another research focused on the inhibitory effects of phosphonates on specific enzymes involved in metabolic pathways. The study found that this compound was a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission.

This inhibition suggests potential applications in treating conditions like Alzheimer's disease, where AChE activity is dysregulated.

Toxicological Profile

Toxicological assessments have indicated that while the compound shows promising biological activity, it also exhibits certain toxicity levels at higher concentrations. In vivo studies demonstrated dose-dependent effects on liver and kidney function in rodent models, necessitating careful consideration in therapeutic applications.

| Parameter | NOAEL (mg/kg/day) | Observed Effects |

|---|---|---|

| Liver | 50 | Hypertrophy |

| Kidney | 10 | Nephropathy |

Propiedades

IUPAC Name |

1-diethylphosphoryl-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3OP/c1-3-16(15,4-2)10-7-5-9(6-8-10)11(12,13)14/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEUQIAXJUKTRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CC)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.